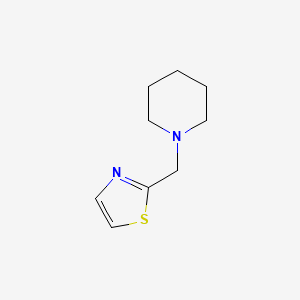

1-Thiazol-2-ylmethylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2S |

|---|---|

Molecular Weight |

182.29 g/mol |

IUPAC Name |

2-(piperidin-1-ylmethyl)-1,3-thiazole |

InChI |

InChI=1S/C9H14N2S/c1-2-5-11(6-3-1)8-9-10-4-7-12-9/h4,7H,1-3,5-6,8H2 |

InChI Key |

JXBOISBLGPGFDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=NC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Thiazol 2 Ylmethylpiperidine and Its Derivatives

Strategies for the Construction of the 1-Thiazol-2-ylmethylpiperidine Core

The assembly of the this compound framework involves the strategic formation of its constituent piperidine (B6355638) and thiazole (B1198619) rings, followed by their linkage.

Synthetic Routes to Substituted Piperidine Moieties

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals. nih.gov Its synthesis can be achieved through various methods, including the reduction of corresponding pyridine (B92270) precursors, intramolecular cyclization, and cycloaddition reactions. youtube.commdpi.com The hydrogenation of pyridines, either chemically or via catalytic processes, is a common and effective approach. mdpi.com For instance, piperidines can be formed by the reduction of pyridines using methods like catalytic hydrogenation, which often provides high stereoselectivity. youtube.com Intramolecular cyclization strategies involve the formation of a new carbon-nitrogen or carbon-carbon bond within a suitable acyclic precursor. mdpi.com Furthermore, dearomative functionalization of pyridines presents a modern approach to constructing highly substituted piperidines. nih.gov

The choice of synthetic route often depends on the desired substitution pattern on the piperidine ring. Functionalization at various positions (C2, C3, or C4) can be achieved through direct C-H functionalization or by using pre-functionalized starting materials. nih.govchemrxiv.org

Synthetic Approaches to Thiazole Ring Formation

The thiazole ring, a key component of many biologically active molecules, can be synthesized through several established methods. nih.govwikipedia.org

Hantzsch Thiazole Synthesis: This is a cornerstone method for thiazole synthesis, involving the condensation of an α-haloketone with a thioamide. nih.govwikipedia.orgyoutube.com This versatile reaction allows for the preparation of a wide array of substituted thiazoles, including 2-aminothiazoles. nih.govrsc.org The reaction is typically carried out by heating the reactants, often in the presence of a base. youtube.com

Cyclocondensation Reactions: Cyclocondensation reactions are fundamental in forming heterocyclic rings like thiazole. wisdomlib.org These reactions involve the joining of two or more molecules to form a cyclic structure. wisdomlib.org For instance, thiazoles can be synthesized via the cyclocondensation of thioamides with various reagents, such as alkynyl(aryl)iodonium salts. acs.org Another example involves the reaction of thiosemicarbazide (B42300) with α,β-unsaturated ketones (chalcones) to form an intermediate which can then be cyclized to a thiazole derivative. nih.govresearchgate.net

Coupling Methodologies for Connecting Thiazole and Piperidine Units

Once the individual thiazole and piperidine moieties are synthesized, they must be linked to form the final this compound scaffold. A common strategy involves the reaction of a piperidine nucleophile with a thiazole derivative bearing a suitable leaving group on the methyl substituent at the 2-position. For example, a 2-(chloromethyl)thiazole (B1590920) can react with piperidine to form the desired product. nih.gov

Alternatively, a piperidine derivative can be reacted with a thiazole compound containing a reactive group that facilitates the formation of the connecting bond. ontosight.ai For instance, a piperidine can react with a thiazole derivative under conditions that promote the formation of a carbonyl linkage. ontosight.ai Palladium-catalyzed cross-coupling reactions are also employed to connect pre-functionalized thiazole and piperidine rings.

A specific example is the synthesis of 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine, where a methoxy (B1213986) group links the thiazole and piperidine rings.

One-Pot Synthesis Techniques for Analogous Scaffolds

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency and sustainability. nih.gov Such methods have been developed for the synthesis of thiazole-containing scaffolds. acgpubs.orgchapman.edunih.gov For example, a multicomponent reaction involving an α-haloketone, a thiourea (B124793) or thioamide, and another reactive species can lead to the formation of complex thiazole derivatives in a single step. acgpubs.org These approaches are valuable for rapidly generating libraries of related compounds for screening purposes.

Functionalization and Derivatization of this compound

Further diversification of the this compound scaffold can be achieved by modifying the piperidine nitrogen.

Modifications at the Piperidine Nitrogen (N-substitution patterns)

The nitrogen atom of the piperidine ring is a key site for introducing a wide variety of substituents, allowing for the fine-tuning of the molecule's properties. N-alkylation can be achieved by reacting the secondary amine of the piperidine with alkyl halides. pharmaguideline.com N-acylation, the introduction of an acyl group, is another common modification.

For instance, the piperidine nitrogen can be functionalized with a tert-butyl carbamate (B1207046) (Boc) group, a common protecting group in organic synthesis. vulcanchem.com This group can be subsequently removed and replaced with other functionalities. The synthesis of various N-(thiazol-2-yl)piperidine-2,6-dione compounds has also been reported, where the piperidine nitrogen is part of a dione (B5365651) system. rsc.org

The table below provides examples of different substitution patterns on the piperidine nitrogen in related thiazole-containing compounds.

| Compound Class | N-Substitution Pattern | Reference |

| 2-Substituted thiazolyl-piperazine compounds | Alkyl or Hydrogen | google.com |

| Thiazole-tethered piperazine (B1678402) compounds | Varied, including Boc-protection | nih.gov |

| 4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | tert-butyl carbamate (Boc) | vulcanchem.com |

| N-(thiazol-2-yl)piperidine-2,6-dione compounds | Part of a dione system | rsc.org |

Substitutions and Functionalization on the Thiazole Ring

The thiazole ring is a versatile scaffold that allows for a variety of substitution and functionalization reactions, enabling the synthesis of a diverse range of derivatives. The introduction of different substituents on the thiazole ring can significantly influence the biological activity of the resulting compounds.

Common strategies for functionalizing the thiazole ring include electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. For instance, the synthesis of novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides has been achieved by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives. nih.gov This approach highlights the reactivity of the thiazole ring towards the introduction of thioether linkages.

Furthermore, the synthesis of 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines has been accomplished through the reaction of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with thiocarbamide or benzenecarbothioamide. nih.gov This method demonstrates the construction of the thiazole ring itself while incorporating a substituted phenyl group. nih.gov The resulting derivatives, featuring pyrrolidinone, thiazole, pyrrole, 1,2,4-triazole (B32235), oxadiazole, and benzimidazole (B57391) fragments, have shown notable antibacterial properties. nih.gov

The functionalization of the thiazole core can also be achieved through multi-component reactions. For example, a one-pot, three-component reaction utilizing 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor has been employed to prepare three series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. nih.gov

A variety of substituents have been successfully introduced onto the thiazole ring, leading to compounds with diverse biological activities. Halogen-substituted phenyl groups attached to the thiazole ring have been shown to be important for certain biological activities. nih.gov For example, derivatives with 4-chlorophenyl and 2,4-dichlorophenyl groups on the thiazole ring have demonstrated significant efficacy against cancer cell lines. nih.gov Additionally, methyl and adamantyl substitutions have also resulted in compounds with notable activity. nih.gov

The following table summarizes some examples of substitutions on the thiazole ring and the corresponding synthetic methods:

| Substituent/Functional Group | Synthetic Method | Starting Material(s) | Reference |

| 2-Substituted thioacetamides | Reaction with mercapto derivatives | 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | nih.gov |

| Pyrrolidinone, pyrrole, 1,2,4-triazole, oxadiazole, benzimidazole fragments | Reaction with thiocarbamide or benzenecarbothioamide | 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid | nih.gov |

| (1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | One-pot three-component reaction | 2-(2-benzylidene hydrazinyl)-4-methylthiazole | nih.gov |

| 4-Chlorophenyl and 2,4-dichlorophenyl groups | Not specified | Not specified | nih.gov |

| Methyl and adamantyl groups | Not specified | Not specified | nih.gov |

Strategies for Diversity-Oriented Synthesis of Analogues

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening. cam.ac.uk This approach aims to broadly populate chemical space with complex and diverse molecules, rather than focusing on a single target. units.it In the context of this compound and its analogues, DOS strategies can be employed to generate a wide range of derivatives with varied biological activities.

A key principle of DOS is the use of branching reaction pathways, where a common intermediate is elaborated into a variety of distinct molecular scaffolds. cam.ac.uk This can be achieved through the use of different reagents or reaction conditions at various stages of the synthesis. For the synthesis of analogues of this compound, this could involve, for example, the modification of either the thiazole ring or the piperidine ring, or both, using a range of synthetic transformations.

One approach to achieving structural diversity is through the use of multicomponent reactions (MCRs). MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, making them well-suited for the construction of compound libraries. For instance, a one-pot, three-component protocol has been reported for the stereoselective synthesis of a new class of spiro thiazolidines, highlighting the potential of MCRs in generating diverse heterocyclic systems. nih.gov

Another strategy for DOS is the development of synthetic routes that allow for the introduction of various functional groups at different positions of the molecular scaffold. For example, the synthesis of a library of oxazole (B20620) and thiazole derivatives with structural diversity at both the 2 and 5 positions has been reported. organic-chemistry.org A similar approach could be applied to the this compound core to generate a diverse set of analogues.

The following table outlines some potential strategies for the diversity-oriented synthesis of this compound analogues:

| DOS Strategy | Description | Potential Application to this compound |

| Branching Pathways | A common intermediate is reacted with a variety of reagents to produce a diverse set of products. cam.ac.uk | A common precursor could be functionalized at either the thiazole or piperidine ring with a range of different substituents. |

| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a single reaction vessel to form a product that contains portions of all the reactants. nih.gov | Development of an MCR to assemble the this compound scaffold or to introduce diversity at a later stage. |

| Functional Group Interconversion | Existing functional groups are converted into other functional groups to increase diversity. | Modification of substituents on the thiazole or piperidine rings through reactions such as oxidation, reduction, or substitution. |

| Scaffold Hopping | The core scaffold is replaced with a different but structurally related scaffold. | Synthesis of analogues where the thiazole or piperidine ring is replaced by another heterocycle. |

Click Chemistry Applications in Derivative Synthesis

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. bio-connect.nl The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. bio-connect.nlrsc.orgnih.gov This reaction has found widespread application in drug discovery and bioconjugation due to its reliability, specificity, and biocompatibility. rsc.orgnih.gov

In the context of synthesizing derivatives of this compound, click chemistry offers a powerful tool for introducing a wide range of functional groups and for linking the core scaffold to other molecules. For example, by introducing an azide (B81097) or alkyne functionality onto the this compound core, it can be readily conjugated with a variety of molecules bearing the complementary functional group.

The CuAAC reaction proceeds under mild conditions, often in aqueous solvents, making it suitable for the modification of complex molecules. nih.gov Another important click reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore particularly useful for in vivo applications. bio-connect.nlrsc.org

The thiol-epoxy reaction is another transformation that falls under the umbrella of click chemistry. mdpi.com This reaction is characterized by its fast rate, high selectivity, and mild reaction conditions. mdpi.com It has been used in the synthesis of vicinal amino alcohols, which are important structural motifs in many biologically active compounds. mdpi.com The reaction of 1-(oxiran-2-ylmethyl)piperidine (B1313976) with 1,2,4-triazole derivatives has been shown to proceed regiospecifically, with the basic nitrogen of the piperidine ring acting as an anchimeric catalyst. mdpi.com

The following table summarizes some click chemistry reactions that could be applied in the synthesis of this compound derivatives:

| Click Reaction | Description | Potential Application | Reference(s) |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I), to form a 1,4-disubstituted 1,2,3-triazole. bio-connect.nlrsc.org | Linking this compound to other molecules or functional groups. | bio-connect.nlrsc.orgnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A catalyst-free reaction between an azide and a strained cyclooctyne. bio-connect.nlrsc.org | Bioconjugation and in vivo applications where a copper catalyst is undesirable. | bio-connect.nlrsc.org |

| Thiol-Epoxy Reaction | A reaction between a thiol and an epoxide to form a β-hydroxy thioether. mdpi.com | Synthesis of derivatives containing a vicinal amino alcohol moiety. | mdpi.com |

Reaction Mechanisms and Stereochemical Control in Synthesis

Mechanistic Investigations of Key Bond-Forming Reactions

Understanding the mechanisms of key bond-forming reactions is crucial for optimizing reaction conditions and for the rational design of new synthetic routes. The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which is the reaction of an α-haloketone with a thioamide. researchgate.net The mechanism of this reaction involves the initial formation of a thiouronium salt, followed by cyclization and dehydration to form the thiazole ring. researchgate.net

Another important reaction in the synthesis of thiazole derivatives is the reaction of propargyl alcohols with thioamides. nih.gov A chemo- and stereoselective synthesis of thiazoles from tert-alcohols bearing alkene and alkyne groups has been reported, catalyzed by Ca(OTf)₂. nih.gov This reaction proceeds through a mechanism that allows for the time-dependent formation of either the kinetic or thermodynamic product. nih.gov

The synthesis of piperidine derivatives can be achieved through various methods, including the hydrogenation of pyridines and the cyclization of acyclic precursors. The iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is proposed to proceed through an outer-sphere dissociative mechanism. mdpi.com In the radical stereoselective cyclization of 1,6-enynes, the reaction can proceed via either a 6-endo-trig or a 5-exo-trig pathway, depending on the solvent used, leading to either piperidine or azobicyclic derivatives, respectively. mdpi.com

In the context of click chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate. The reaction of 1-(oxiran-2-ylmethyl)piperidine with 1,2,4-triazole derivatives in a thiol-epoxy click reaction is believed to be catalyzed by the basic nitrogen of the piperidine ring through an anchimeric effect, leading to regiospecific opening of the oxirane ring according to Krasusky's rule. mdpi.com

Diastereoselective and Enantioselective Synthetic Approaches

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active compounds where a specific stereoisomer may exhibit the desired activity. Several stereoselective methods have been developed for the synthesis of piperidine and thiazole derivatives.

For the synthesis of piperidines, stereoselective hydrogenation of unsaturated piperidinones, followed by reduction of the lactam, can yield cis-configured 2,4-disubstituted 1-alkylpiperidines. mdpi.com Asymmetric hydrogenation of 2-substituted pyridinium salts using an iridium(I) catalyst with a P,N-ligand has also been reported to proceed with high enantioselectivity. mdpi.com Furthermore, a rhodium(I) catalyst with a ferrocene (B1249389) ligand has been used for the stereoselective hydrogenation of similar substrates. mdpi.com

In the synthesis of thiazole derivatives, a chemo- and stereoselective method has been developed for the reaction of pent-1-en-4-yn-3-ol derivatives with thioamides, where the geometry of the alkene in the product is controlled. nih.gov Additionally, a one-pot, three-component protocol for the stereoselective synthesis of spiro thiazolidines has been reported, which proceeds via a 1,3-dipolar cycloaddition reaction. nih.gov The reaction of an azomethine ylide with a dipolarophile leads to the formation of two different diastereomers, and the stereoselectivity of the reaction is influenced by the approach of the ylide to the dipolarophile. nih.gov

Light-induced N-heterocyclic carbene (NHC) catalyzed asymmetric [4 + 2] cycloaddition of 4-arylidenylpyrazolones and α-diazoketones has been utilized for the stereoselective synthesis of chiral pyrano[2,3-c]pyrazolone derivatives, which could potentially be adapted for the synthesis of other heterocyclic systems. rsc.org

The following table provides examples of stereoselective synthetic approaches relevant to the synthesis of this compound and its derivatives:

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference(s) |

| Hydrogenation of piperidinones | Not specified | cis-2,4-disubstituted piperidines | mdpi.com |

| Asymmetric hydrogenation of pyridinium salts | Iridium(I) with P,N-ligand | Enantioselective | mdpi.com |

| Asymmetric hydrogenation of pyridinium salts | Rhodium(I) with ferrocene ligand | Enantioselective | mdpi.com |

| Thiazole synthesis from propargyl alcohols | Ca(OTf)₂ | Stereoselective (alkene geometry) | nih.gov |

| Spiro thiazolidine (B150603) synthesis | MnCoCuFe₂O₄@l-proline | Diastereoselective | nih.gov |

| [4+2] Cycloaddition | Light-induced N-heterocyclic carbene (NHC) | Enantio- and diastereoselective | rsc.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like 1-Thiazol-2-ylmethylpiperidine. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments, a complete picture of the molecule's framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, characteristic signals would be expected for the protons on the thiazole (B1198619) ring, the piperidine (B6355638) ring, and the methylene (B1212753) bridge connecting them. The thiazole protons typically appear in the aromatic region of the spectrum. The protons of the piperidine ring would exhibit complex splitting patterns due to their various chemical and magnetic environments. chemicalbook.comhmdb.ca

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. hmdb.ca Distinct signals would be observed for the carbons of the thiazole ring, the piperidine ring, and the methylene linker. The chemical shifts of these signals provide insight into the electronic environment of each carbon atom. For instance, the carbon atoms of the thiazole ring would resonate at lower field (higher ppm) compared to the sp³-hybridized carbons of the piperidine ring.

2D NMR Techniques: To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com It would be used to trace the spin-spin coupling networks within the piperidine ring and to correlate the methylene bridge protons with the adjacent piperidine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edumagritek.com It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edumagritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.eduyoutube.com This is crucial for connecting the different fragments of the molecule, for example, by showing a correlation between the methylene bridge protons and the carbons of both the thiazole and piperidine rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs and should be considered illustrative.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiazole H-4 | 7.2 - 7.5 | Doublet |

| Thiazole H-5 | 7.6 - 7.9 | Doublet |

| Methylene (-CH₂-) | 3.8 - 4.2 | Singlet |

| Piperidine H-2, H-6 (axial & equatorial) | 2.5 - 3.0 | Multiplet |

| Piperidine H-3, H-5 (axial & equatorial) | 1.5 - 1.9 | Multiplet |

| Piperidine H-4 (axial & equatorial) | 1.4 - 1.7 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs and should be considered illustrative.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Thiazole C-2 | 165 - 170 |

| Thiazole C-4 | 118 - 122 |

| Thiazole C-5 | 140 - 145 |

| Methylene (-CH₂-) | 55 - 60 |

| Piperidine C-2, C-6 | 50 - 55 |

| Piperidine C-3, C-5 | 25 - 30 |

| Piperidine C-4 | 23 - 28 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. thermofisher.com For this compound (C₁₀H₁₄N₂S), HRMS would provide an experimental mass value that can be compared to the calculated theoretical mass. This high level of accuracy allows for the unambiguous determination of the elemental composition, distinguishing it from other potential compounds with the same nominal mass. up.ac.zanih.gov This technique is essential for confirming the identity of a newly synthesized compound or for identifying an unknown substance in a complex mixture. lcms.czacs.org

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. nist.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include:

C-H stretching: Aliphatic C-H stretches from the piperidine ring and the methylene bridge would appear in the region of 2850-3000 cm⁻¹. Aromatic C-H stretches from the thiazole ring would be observed at slightly higher wavenumbers, typically above 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the thiazole ring are expected in the 1500-1650 cm⁻¹ region. researchgate.net

C-N stretching: The stretching of the carbon-nitrogen single bond of the piperidine ring would likely be found in the 1000-1300 cm⁻¹ range.

C-S stretching: The carbon-sulfur bond of the thiazole ring would give rise to a weaker absorption, typically in the 600-800 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would be dominated by the electronic transitions of the thiazole ring, which contains a conjugated system. The piperidine ring, being saturated, does not absorb significantly in the typical UV-Vis range. The spectrum would likely show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the thiazole moiety. The position and intensity of these absorptions can be influenced by the solvent and the substitution pattern on the ring.

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for assessing the purity of a sample of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. evitachem.com For purity assessment, a sample of this compound would be injected into an HPLC system, and the resulting chromatogram would ideally show a single major peak. The presence of other peaks would indicate impurities. Different column types (e.g., reversed-phase, normal-phase) and mobile phase compositions can be used to optimize the separation.

Gas Chromatography (GC): GC is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. rsc.org Similar to HPLC, GC can be used to determine the purity of this compound by analyzing the number and relative areas of the peaks in the chromatogram. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound.

Computational and Theoretical Chemistry Studies of 1 Thiazol 2 Ylmethylpiperidine and Its Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of thiazole-containing compounds, offering a balance between accuracy and computational cost. nih.gov It is widely used to investigate the electronic structure and properties of these molecules, providing a theoretical framework to understand their behavior at a quantum level. nih.govekb.eg

Molecular Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For complex molecules like 1-Thiazol-2-ylmethylpiperidine, which contains flexible rings and rotatable bonds, conformational analysis is key to identifying the lowest energy conformer.

Theoretical geometry optimizations are typically performed using DFT methods, such as the widely used B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). shd-pub.org.rs The process involves iteratively calculating the energy and forces on the atoms to find the structure with zero gradients, which represents a stable conformation. For instance, in studies of related thiazole (B1198619) derivatives, the optimized geometries reveal crucial details about bond lengths and angles, such as the planarity between different ring systems. In one study of 2-(2-ethylaminothiazol-5-oyl)benzothiazole, calculations showed that the benzothiazole (B30560), thiazole, and phenyl rings attached to an amino group lie in the same plane.

Conformational analysis of related thiazole derivatives has shown that the relative stability of different conformers is influenced by intramolecular interactions, such as those between substituents and the electron donor/acceptor centers of the thiazole ring. shd-pub.org.rs The presence of different solvents can also be modeled using methods like the Polarizable Continuum Model (PCM) to understand how the environment affects molecular geometry. shd-pub.org.rs

Electronic Structure and Reactivity Descriptors (HOMO/LUMO Energies, Electrostatic Potentials)

The electronic properties of a molecule are central to its chemical reactivity. Quantum chemical calculations are used to determine key descriptors that help predict this behavior.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ekb.eg The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity and less kinetic stability. shd-pub.org.rs

For example, in a study of 3-phenylbenzo[d]thiazol-2(3H)-imine derivatives, the HOMO was located on the benzothiazole and phenyl rings, while the LUMO varied in its localization depending on the substituents. shd-pub.org.rs The HOMO-LUMO gap is a parameter that describes the charge transfer possibilities within the molecule. shd-pub.org.rs

Table 1: Frontier Orbital Energies and Reactivity Descriptors for Thiazole Analogues (Example Data) Note: This table is a representative example based on typical values found in the literature for analogous compounds.

| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) eV |

|---|---|---|---|

| 3-phenylbenzo[d]thiazol-2(3H)-imine (R=H) | -7.01 | 0.15 | 7.16 |

| 3-(p-tolyl)benzo[d]thiazol-2(3H)-imine (R=CH3) | -6.95 | 0.15 | 7.10 |

| 3-(4-chlorophenyl)benzo[d]thiazol-2(3H)-imine (R=Cl) | -7.14 | 0.30 | 7.44 |

| 3-(4-nitrophenyl)benzo[d]thiazol-2(3H)-imine (R=NO2) | -7.42 | 1.78 | 9.20 |

Data derived from theoretical calculations at the M06-2x/6-311++G** level of theory. shd-pub.org.rs

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). This tool is invaluable for predicting how a molecule will interact with other molecules, such as biological receptors. For various ester collectors, the electrostatic potential extreme value was found to be a key indicator of the strength of interaction with mineral surfaces. nih.gov

Prediction and Correlation of Spectroscopic Data

DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm the structure of a synthesized compound. Theoretical calculations of vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts are routinely performed.

For instance, in the analysis of a sulfonamide-Schiff base derivative, calculated FT-IR bands for the azomethine (C=N) and secondary amine (N-H) groups were found at 1634 cm⁻¹ and 3446 cm⁻¹, respectively, which correlated well with the experimental spectrum. Similarly, calculated ¹H and ¹³C NMR chemical shifts for various protons and carbons in the molecule showed good agreement with the experimental findings. This correlation between theoretical and experimental data provides strong evidence for the proposed molecular structure.

Analysis of Chemical Bonding and Stability

The stability of a molecule can be assessed through several computational metrics. As mentioned, a larger HOMO-LUMO energy gap generally indicates greater chemical stability. wikipedia.org

Molecular Modeling and Simulation Approaches

Beyond the quantum mechanical analysis of single molecules, molecular modeling techniques are used to simulate the interaction of these compounds with larger biological systems, which is central to preclinical drug discovery.

Molecular Docking Studies for Ligand-Target Interaction Prediction (Pre-clinical mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a target macromolecule, typically a protein receptor or enzyme. academie-sciences.fr This method is crucial for understanding the potential mechanism of action of a drug candidate at a molecular level. academie-sciences.frnih.gov

Docking simulations involve placing the ligand into the binding site of the target protein and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. A more negative score typically indicates a more favorable binding interaction.

Numerous studies have employed molecular docking for thiazole derivatives to predict their interactions with various biological targets. For example, thiazole-based compounds have been docked into the active sites of enzymes like cyclooxygenase (COX), cholinesterases, and various protein kinases to rationalize their inhibitory activity. ekb.egnih.gov These studies identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and arene-cation interactions, that stabilize the ligand-protein complex. irb.hr

Table 2: Example of Molecular Docking Results for Thiazole Analogues Note: This table is a representative example based on typical findings in the literature for analogous compounds against various targets.

| Compound/Analogue | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazole-hydrazone derivative | Rho6 protein | -9.2 | Lys15, Lys106 |

| Thiazole-Schiff base | Cyclooxygenase-1 (COX-1) | -8.5 | ARG 120, TYR 355 |

| Quinoxaline-thiazole derivative | Acetylcholinesterase (AChE) | -10.1 | TYR124, TRP286, TYR341 |

| Benzothiazole-pyrazoline-thiazole | α-glucosidase | -9.8 | ASP214, GLU276, ASP349 |

Data derived from various molecular docking studies. ekb.egnih.govirb.hr

These docking studies provide a structural basis for the observed biological activities and guide the design of new analogues with improved potency and selectivity. By visualizing how a compound like this compound or its analogues fit into a target's active site, researchers can make informed decisions about which parts of the molecule to modify to enhance its therapeutic potential. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability (Pre-clinical mechanistic focus)

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of this compound and its analogues at an atomic level. These simulations provide critical insights into the conformational flexibility of these molecules and the stability of their interactions with biological targets, which are essential aspects of preclinical mechanistic studies. nih.gov

Furthermore, MD simulations are instrumental in assessing the binding stability of these ligands once they are docked into a target protein. By analyzing the trajectory of the simulation, researchers can calculate key metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms. mdpi.com A stable, low RMSD for the ligand within the binding pocket over the course of the simulation suggests a stable and favorable binding mode. mdpi.comnih.gov Conversely, large fluctuations or the dissociation of the ligand from the binding site would indicate an unstable interaction. mdpi.com

These simulations can also elucidate the specific intermolecular interactions that contribute to binding stability, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the target protein. nih.gov For instance, simulations can reveal the persistence of a hydrogen bond between the thiazole nitrogen of the ligand and a specific residue in the protein's active site, highlighting its importance for affinity. The insights gained from MD simulations can guide the rational design of new analogues with improved binding affinity and stability. mdpi.com

Homology Modeling of Biological Targets for Interaction Studies

In many drug discovery projects, the three-dimensional (3D) structure of the biological target, often a protein, has not been experimentally determined. In such cases, homology modeling, also known as comparative modeling, provides a valuable tool to generate a reliable 3D model of the target protein. medcraveonline.com This technique is predicated on the principle that proteins with similar amino acid sequences tend to adopt similar 3D structures. medcraveonline.complos.org

The process begins with identifying a protein of known structure (the "template") that has a high degree of sequence similarity to the target protein of interest for this compound or its analogues. nih.govnih.gov This is typically done by searching protein databases like the Protein Data Bank (PDB). mdpi.com Once a suitable template is found, the amino acid sequence of the target protein is aligned with the template's sequence. plos.org

Once a validated homology model of the biological target is obtained, it can be used for molecular docking and interaction studies with this compound and its derivatives. plos.org These studies can predict the binding orientation and affinity of the compounds, providing valuable insights into the structure-activity relationship and guiding the design of new, more potent analogues. plos.orgmdpi.com For instance, a study on donepezil (B133215) derivatives used homology modeling to generate a 3D structure of Anopheles acetylcholinesterase to understand the differential binding of a lead compound, 1-benzyl-N-(thiazol-2-yl)piperidine-4-carboxamide. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique extensively used in drug discovery to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound and its analogues, QSAR studies are pivotal in understanding how structural modifications influence their therapeutic or biological effects. imist.ma The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com

The primary goal of QSAR modeling is to develop a predictive model that can estimate the biological activity of new, unsynthesized compounds. mdpi.com This allows for the virtual screening of large chemical libraries and the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov QSAR models can be developed using various statistical methods, ranging from linear regression techniques like Multiple Linear Regression (MLR) to more complex machine learning algorithms such as Artificial Neural Networks (ANN) and Random Forest. imist.manih.gov

The development of a robust QSAR model involves several key steps: the careful selection of a dataset of compounds with known biological activities, the calculation of molecular descriptors, the division of the dataset into training and test sets, the generation of the model using a suitable algorithm, and rigorous validation of the model's predictive power. mdpi.comnih.gov

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model lies in the selection and calculation of molecular descriptors. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's structure and physicochemical properties. researchgate.net For this compound and its analogues, a wide array of descriptors can be calculated to capture their structural diversity. These can be broadly categorized as:

1D Descriptors: These include basic molecular properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific structural fragments. semanticscholar.org

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and encompass steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies). researchgate.net

Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity (MR), and polarizability, which are crucial for understanding a drug's pharmacokinetic and pharmacodynamic behavior. imist.ma

The selection of appropriate descriptors is a critical step, as irrelevant or redundant descriptors can lead to overfitting and poor model predictivity. kg.ac.rsd-nb.info Various feature selection techniques, such as stepwise regression, genetic algorithms, or principal component analysis (PCA), are often employed to identify the most relevant descriptors that contribute significantly to the biological activity. imist.makg.ac.rs The goal is to build a parsimonious model with the highest predictive ability using the minimum number of descriptors. kg.ac.rs

Development and Validation of Predictive Models for Biological Activity (Pre-clinical mechanistic focus)

Once a set of relevant molecular descriptors has been selected, the next step is to develop a predictive QSAR model. This involves using a statistical method to establish a mathematical equation that correlates the selected descriptors (the independent variables) with the biological activity (the dependent variable) of the compounds in the training set. nih.gov A variety of methods can be employed, including:

Multiple Linear Regression (MLR): This method generates a simple linear equation and is easy to interpret. imist.ma

Partial Least Squares (PLS): This is a robust method that can handle datasets with a large number of correlated descriptors. imist.ma

Machine Learning Algorithms: More advanced methods like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest can capture complex non-linear relationships between structure and activity. nih.gov

The development of a predictive QSAR model is an iterative process. mdpi.com A crucial aspect of this process is rigorous validation to ensure that the model is not only statistically sound but also has good predictive power for new compounds. nih.gov Validation is typically performed using two main strategies:

Internal Validation: This is performed on the training set to assess the robustness and stability of the model. mdpi.com The most common technique is cross-validation, particularly the leave-one-out (LOO) or leave-group-out (LGO) method. mdpi.com A high cross-validated correlation coefficient (Q²) indicates good internal predictivity. mdpi.com

External Validation: This is the most critical test of a QSAR model's predictive ability. mdpi.com The model is used to predict the biological activity of the compounds in the test set, which were not used in the model development. The predictive performance is evaluated using metrics like the predictive R² (R²pred). mdpi.com A high R²pred value suggests that the model can accurately predict the activity of new, unseen compounds. mdpi.com

For pre-clinical mechanistic focus, these validated models can then be used to predict the activity of novel analogues of this compound, helping to prioritize synthetic efforts towards compounds with the highest predicted potency. nih.gov

Identification of Key Structural Features Influencing Activity

A well-validated QSAR model not only predicts the biological activity of new compounds but also provides valuable insights into the key structural features that are either beneficial or detrimental to the desired activity. nih.gov By analyzing the descriptors included in the final QSAR equation and their respective coefficients, researchers can deduce the structure-activity relationships (SAR). researchgate.net

For instance, if a QSAR model for a series of this compound analogues includes a descriptor for lipophilicity (logP) with a positive coefficient, it suggests that increasing the lipophilicity of the molecule is likely to enhance its biological activity. Conversely, a negative coefficient would indicate that lower lipophilicity is preferred. Similarly, the presence of specific topological or electronic descriptors can point to the importance of molecular size, shape, branching, or the electronic environment of certain atoms or functional groups. nih.gov

Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide even more detailed insights by generating 3D contour maps. semanticscholar.org These maps visually represent the regions around the aligned molecules where modifications to the steric and electrostatic fields are likely to increase or decrease activity. For example, a green contour map in a CoMFA study might indicate a region where bulky substituents are favored, while a red contour map could highlight an area where electronegative groups are detrimental.

This information is invaluable for medicinal chemists as it provides a rational basis for designing new analogues of this compound with improved potency and selectivity. By focusing on modifying the identified key structural features, the drug discovery process can be made more efficient and targeted. researchgate.net

Pre Clinical Biological Activity and Mechanistic Investigations of 1 Thiazol 2 Ylmethylpiperidine Derivatives

Evaluation of Biological Targets and Pathways (In vitro and cell-based studies)

The thiazole (B1198619) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic compounds with a wide array of pharmacological activities. mdpi.com Derivatives incorporating the 1-thiazol-2-ylmethylpiperidine moiety have been the subject of extensive pre-clinical research to elucidate their interactions with various biological targets and pathways. These investigations, conducted through in vitro and cell-based assays, have revealed significant potential in enzyme inhibition, receptor modulation, antiproliferative effects, and antimicrobial actions.

Thiazole derivatives have been evaluated as inhibitors of several key enzymes implicated in disease, notably cyclooxygenase (COX) enzymes, which are critical in inflammation.

Cyclooxygenase (COX) Inhibition: The COX enzymes, with their two main isoforms COX-1 and COX-2, are responsible for prostaglandin (B15479496) biosynthesis. nih.gov While COX-1 is involved in normal physiological functions, COX-2 is induced during inflammatory responses. nih.gov A variety of thiazole carboxamide derivatives have been synthesized and assessed for their ability to inhibit these enzymes. Studies have shown that these compounds can be active against both isoforms, with some exhibiting selectivity towards COX-2. nih.gov For instance, certain 2-(trimethoxyphenyl)thiazole derivatives have been identified as potent COX enzyme inhibitors. nih.gov The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Below is a table summarizing the COX inhibitory activity of selected thiazole carboxamide derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| 2a | 2.650 | 0.958 | 2.766 |

| 2b | 0.239 | 0.191 | 1.251 |

| 2j | 1.442 | 0.957 | 1.507 |

| Celecoxib (Reference) | 0.048 | 0.002 | 23.8 |

| Data sourced from in vitro COX inhibition assays. nih.gov |

Acetylcholinesterase (AChE) Inhibition: The inhibition of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine (B1216132), is a key target in the management of conditions like Alzheimer's disease. Thiazole-containing compounds have been investigated for their potential as AChE inhibitors. ijper.org

Adenosine (B11128) receptors, particularly the A3 subtype (A3AR), play important roles in various physiological processes and are considered therapeutic targets for conditions like inflammation, cancer, and ischemia. nih.gov Thiazole and thiadiazole derivatives have been synthesized and evaluated as selective antagonists for the human adenosine A3 receptor. nih.gov

Radioligand binding assays are used to determine the affinity of these compounds for the receptor, typically expressed as the inhibitor constant (Ki). A lower Ki value signifies a higher binding affinity. Research has shown that specific structural features, such as a 4-methoxyphenyl (B3050149) group and aliphatic acyl substitutions on the thiazole template, can significantly enhance the affinity and selectivity for the human A3AR. nih.gov One of the most potent antagonists developed from a series of N-[3-(4-methoxy-phenyl)- nih.govnih.govresearchgate.netthiadiazol-5-yl]-acetamide derivatives exhibited a Ki value of 0.79 nM at the human A3AR. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) |

| N-[3-(4-methoxy-phenyl)- nih.govnih.govresearchgate.netthiadiazol-5-yl]-acetamide (39) | Human Adenosine A3 | 0.79 nM |

| VUF8501 (N-[3-(2-pyridinyl)isoquinolin-1-yl]benzamidine) | Human Adenosine A3 | 740 nM |

| VUF8505 (4-methoxy-N-[3-(2-pyridinyl)isoquinolin-1-yl]benzamidine) | Human Adenosine A3 | 310 nM |

| Affinity was determined in radioligand binding assays for the cloned human A3 receptor. nih.govdrugbank.com |

A significant area of research for thiazole derivatives is their potential as anticancer agents. Numerous studies have demonstrated the potent antiproliferative activity of these compounds against a wide range of human cancer cell lines. nih.govmdpi.com

For example, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives showed potent activity against various tumor cell lines, including selective inhibition of the human B-cell lymphoma cell line (BJAB). nih.gov These compounds were found to induce cell cycle arrest at the G0/G1 interphase. nih.gov Similarly, novel 2-oxoindolin-3-ylidene thiazole derivatives have been evaluated against a panel of sixty cancer cell lines, with several compounds showing potent cytotoxicity and complete cell death across the tested lines. nih.gov The antiproliferative efficacy is commonly measured by the IC50 value, representing the concentration required to inhibit cell growth by 50%.

The table below presents the antiproliferative activity of various thiazole derivatives against different cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC50 Value |

| Imidazo[2,1-b]thiazole derivative (12) | Hepatic Cancer (HepG2) | 12.73 ± 1.36 µg/mL |

| Thiazole-pyridine hybrid (22) | Colon Cancer (HT29) | 2.01 µM |

| Thiazole-pyridine hybrid (23) | Breast Cancer (MCF-7) | 5.71 µM |

| 2-oxoindolin-3-ylidene thiazole (4c) | Liver Cancer (HepG2) | 3.13 µM |

| β-pentene based thiazole (87a) | Cervical Cancer (HeLa) | 3.48 ± 0.14 µM |

| Data from various in vitro antiproliferative screenings. ijper.orgresearchgate.netmdpi.comnih.gov |

With the rise of antimicrobial resistance, there is a constant need for new and effective agents. mdpi.com Thiazole derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity. mdpi.comnih.gov Their unique amphiphilic nature, possessing both hydrophobic and hydrophilic components, may facilitate their permeation into bacterial cell membranes. mdpi.com

These compounds have been tested against a variety of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Aspergillus niger, Candida albicans). mdpi.comnih.gov The antimicrobial potency is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies have shown that structural modifications, such as the development of benzo[d]thiazole derivatives, can lead to a major improvement in antimicrobial activity. nih.gov

The following table summarizes the MIC values for selected thiazole derivatives against various microbial strains.

| Compound Class | Microbial Strain | Organism Type | MIC (µg/mL) |

| Benzo[d]thiazole derivative (13) | S. aureus (MRSA) | Gram-positive | 50-75 |

| Benzo[d]thiazole derivative (14) | E. coli | Gram-negative | 50-75 |

| Benzo[d]thiazole derivative (14) | A. niger | Fungus | 50-75 |

| Thiazolyl-pyrazoline derivative (15) | E. coli | Gram-negative | 5-10 |

| Thiazolyl-pyrazoline derivative (15) | S. aureus | Gram-positive | 5-10 |

| Thiazole-thiazolidinone derivative (4b) | K. pneumoniae | Gram-negative | <31.25 |

| Thiazole-thiazolidinone derivative (4f) | C. glabrata | Fungus | 31.25 |

| Data from in vitro antimicrobial susceptibility tests. nih.govnih.govscielo.br |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are crucial for rational drug design, providing insights into how the chemical structure of a molecule influences its biological activity. mdpi.com For this compound and related thiazole derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets.

Systematic modifications of the thiazole core and its substituents have led to a deeper understanding of the structural requirements for different biological effects.

For Receptor Binding (Adenosine A3): In the context of adenosine A3 receptor antagonists, SAR studies revealed that coupling a phenyl group to the 1-position of an isoquinoline (B145761) ring via a spacer enhances affinity. drugbank.com Furthermore, electron-donating groups (e.g., methoxy) at the para position of a benzamidine (B55565) ring attached to the core structure were found to increase A3AR affinity. drugbank.com For thiazole and thiadiazole templates, the presence of a 4-methoxy group on a phenyl ring and N-acetyl or propionyl substitutions dramatically increased both binding affinity and selectivity for the human A3AR. nih.gov

For Antiproliferative Activity: SAR analyses of anticancer thiazole derivatives have shown that specific substituents can significantly alter potency. For β-pentene based thiazoles, the presence of a hydroxyl group on an attached benzene (B151609) ring was found to enhance activity against cancer cell lines, whereas a fluorine group decreased it. ijper.org In another series, a methoxy (B1213986) group led to higher antitumor activity compared to a halogen group. ijper.org For 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives, detailed SAR exploration guided the synthesis of compounds with potent antiproliferative effects. nih.gov

For Antimicrobial Activity: In the realm of antimicrobial agents, SAR studies have provided clear guidance for optimization. For a series of 1,3-thiazole derivatives, lengthening an alkyl chain at the 2-position did not enhance antimicrobial potency. nih.gov However, a significant improvement was achieved by fusing a benzene ring to the thiazole core, creating benzo[d]thiazole derivatives. nih.gov Compounds featuring a 4-hydroxyphenyl substituent at the 2-position of the benzo[d]thiazole nucleus displayed promising broad-spectrum antibacterial activity. nih.gov For thiazolyl-pyrazoline hybrids, a thiophene (B33073) substitution resulted in promising activity against both bacteria and fungi. nih.gov

These systematic analyses underscore the importance of specific structural motifs and substituent patterns in dictating the biological profile of thiazole-based compounds, providing a roadmap for the future development of more effective and selective therapeutic agents.

Identification of Pharmacophoric Requirements for Specific Biological Responses

The pharmacophoric requirements for the biological activity of this compound derivatives have been elucidated primarily through structure-activity relationship (SAR) studies. These investigations have systematically explored how modifications to different parts of the molecular scaffold influence biological outcomes, such as the modulation of Survival Motor Neuron (SMN) protein levels.

A key scaffold of interest is the aryl-thiazol-piperidine core. SAR studies on this class of compounds have identified several critical features that govern their activity. The general structure consists of a central thiazole ring, substituted at the 2-position with a piperidine (B6355638) ring and at the 4-position with an aryl group.

Substitutions on the Piperidine Moiety:

The functional group at the 4-position of the piperidine ring has been shown to be a major determinant of activity. Initial findings identified that a piperidine-4-carboxamide was a favorable substituent. Further exploration of this position revealed that various amide derivatives, as well as other functionalities, could be tolerated and in some cases, enhance activity. For instance, conversion of the carboxamide to an amine or an acid has been investigated. The synthesis of analogs has involved the substitution of piperidine-4-carboxamide with moieties such as ethyl piperidine-4-carboxylate, piperazine (B1678402), and tert-butyl piperidin-4-ylcarbamate, among others. nih.gov

The following table summarizes the impact of substitutions at the 4-position of the piperidine ring on the half-maximal effective concentration (AC50) for SMN promoter induction.

| Compound ID | Piperidine R-Group | AC50 (nM) |

| ML200 | -C(O)NH2 | 31 |

| 6n | -NH2 | 37 |

| 6k | -C(O)OH | 990823 |

This table is generated based on data presented in the referenced literature and is intended for illustrative purposes.

Substitutions on the Thiazole and Aryl Moieties:

The nature and position of substituents on the aryl ring attached to the 4-position of the thiazole are also crucial for activity. A general strategy has been to evaluate a range of aromatic substitutions to probe the electronic and steric requirements for optimal biological response. nih.gov For example, in the context of SMN modulators, a 4-bromophenyl group at the 4-position of the thiazole was part of an initial lead compound. nih.gov The synthesis of analogs has allowed for the exploration of other substitutions at this position to refine the pharmacophore.

The core structure, comprising the thiazole ring linked to the piperidine, represents a privileged scaffold, with the specific substitutions at the 4-position of the piperidine and the 4-position of the thiazole playing key roles in defining the specific biological activity and potency of these derivatives.

Mechanistic Insights into Biological Action (Molecular and cellular level, not clinical outcomes)

The mechanistic understanding of how this compound derivatives exert their biological effects is an area of active investigation. Pre-clinical studies have begun to shed light on their interactions at the molecular and cellular level.

While detailed crystallographic or NMR structural data of these specific derivatives bound to their protein targets are not extensively available in the public domain, molecular docking studies on related thiazole-containing compounds have provided insights into their potential binding modes. For other classes of thiazole derivatives, docking simulations have been employed to understand their interactions with targets such as DNA gyrase and tubulin. nih.govresearchgate.net These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to binding affinity.

For aryl-thiazol-piperidine derivatives that modulate SMN protein levels, the precise molecular target and the specific interactions that lead to the upregulation of SMN are not yet fully elucidated in the available literature. The mechanism is thought to involve the modulation of SMN2 gene expression or splicing, but the direct biomolecular target remains an area for further research. nih.gov

The in vitro effects of this compound derivatives on intracellular signaling pathways are beginning to be characterized. For the aryl-thiazol-piperidine series identified as SMN modulators, their primary effect is on the pathway regulating SMN protein production. This was initially identified through a cell-based reporter assay for SMN2 expression. nih.gov

Further in vitro validation has been conducted using Western blot analysis and gem count assays in fibroblasts from Spinal Muscular Atrophy (SMA) patients. These experiments have confirmed that lead compounds can increase the levels of full-length SMN protein at low nanomolar concentrations. nih.gov The observed biological outcome is the result of a perturbation in the cellular machinery responsible for SMN gene transcription, RNA splicing, or protein stability. However, the specific upstream signaling cascades that are modulated by these compounds to produce this effect have not been fully delineated in the referenced studies. For instance, it is not yet clear which kinases, phosphatases, or transcription factors are directly or indirectly affected by these compounds to ultimately influence SMN protein levels.

Potential Applications in Chemical Biology Research and Early Stage Drug Discovery

Role as a Chemical Probe for Target Validation and Pathway Elucidation

A chemical probe is a small molecule that can be used to engage a specific protein target, allowing for the interrogation of its biological function and its role in disease pathways. researchgate.netub.edu While there is a lack of specific literature detailing the use of 1-Thiazol-2-ylmethylpiperidine as a chemical probe, its structural components suggest its potential in this area. The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, and the piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, are both common motifs in pharmacologically active compounds. kuey.netnih.gov

To function as an effective chemical probe, a molecule should exhibit high potency and selectivity for its target. researchgate.net The development of a this compound-based probe would involve synthesizing derivatives with reactive handles for "click chemistry" or other bioorthogonal reactions. beilstein-journals.org This would allow for the attachment of reporter tags, such as fluorophores or biotin, enabling the visualization and isolation of the target protein. beilstein-journals.org For instance, an azide-modified version of the thiazole moiety could be created for attachment to alkyne-modified biomolecules. beilstein-journals.org

The process of target validation using such a probe would involve demonstrating that it engages the intended target in a cellular context and elicits a measurable phenotypic response. nih.gov This could be achieved through techniques like in-gel fluorescence or mass spectrometry-based proteomics to identify the protein-probe adducts. beilstein-journals.org The design of such probes often involves computational modeling to predict the interactions between the probe and its potential target. nih.gov The development of fluorescent molecular probes based on novel scaffolds is an active area of research, with applications in detecting various biological substances and processes. mdpi.com

Development as a Lead Scaffold for Novel Bioactive Agent Design

The thiazole and piperidine rings are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govnih.gov The simple structure of this compound, combining these two key fragments, makes it an attractive starting point for the design of new bioactive agents. whiterose.ac.uk The thiazole ring is present in numerous approved drugs with applications including antimicrobial, anticancer, and anti-inflammatory treatments. nih.govfrontiersin.org Similarly, the piperidine scaffold is a cornerstone of many commercialized drugs, valued for its ability to influence physicochemical properties and provide vectors for interacting with target proteins. researchgate.netnih.gov

The development of novel bioactive agents from the this compound scaffold would involve the synthesis of a library of derivatives with various substituents on both the thiazole and piperidine rings. These derivatives would then be screened against a panel of biological targets to identify "hit" compounds with desired activities. For example, derivatives of thiazole have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease. researchgate.netmdpi.com Piperazine-clubbed thiazole derivatives have also been designed as multi-target agents for Alzheimer's, highlighting the modular nature of this scaffold. nih.gov

The following table showcases examples of bioactive compounds containing either a thiazole or a piperidine ring, illustrating the diverse therapeutic areas where the this compound scaffold could be applied.

| Compound Class | Therapeutic Area | Key Structural Moiety |

| Thiazole Derivatives | Anticancer, Antimicrobial, Anti-inflammatory | Thiazole |

| Piperidine Derivatives | CNS disorders, Anticoagulants, Antihistamines | Piperidine |

| Thiazole-Piperidine Hybrids | Acetylcholinesterase Inhibition | Thiazole and Piperidine |

| Piperazine-Thiazole Hybrids | Multi-target Alzheimer's agents | Thiazole and Piperazine (B1678402) |

Strategies for Lead Optimization in Pre-clinical Drug Discovery Pipelines

Once a "hit" compound with initial biological activity is identified from a library of this compound derivatives, the next stage is lead optimization. This iterative process aims to improve the potency, selectivity, and pharmacokinetic properties of the compound to generate a clinical candidate. rroij.com Key strategies that could be applied to this scaffold include structure-activity relationship (SAR) studies, scaffold hopping, and modification of physicochemical properties.

Structure-Activity Relationship (SAR) Studies: SAR involves systematically modifying the structure of the lead compound and evaluating the effect of these changes on its biological activity. For the this compound scaffold, this would entail introducing a variety of substituents at different positions on both the thiazole and piperidine rings to probe the chemical space around the core structure. acs.org For example, studies on N-pyrimidyl/pyridyl-2-thiazolamine analogues have demonstrated that specific intramolecular interactions are crucial for their activity as M3 muscarinic acetylcholine (B1216132) receptor modulators. researchgate.net

Scaffold Hopping: This strategy involves replacing the core scaffold of a lead compound with a bioisosteric equivalent to improve properties like metabolic stability or to explore new intellectual property space. nih.gov For instance, if a particular derivative of this compound shows promising activity but suffers from poor metabolic stability, the thiazole or piperidine ring could be replaced with another heterocycle that maintains the key pharmacophoric features but has a different metabolic profile. nih.govmdpi.com

Modification of Physicochemical Properties: The physicochemical properties of a drug molecule, such as its solubility and lipophilicity, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of chiral centers in the piperidine ring, for example, can enhance biological activity and selectivity. researchgate.net The piperidine moiety is often used to improve the pharmacokinetic properties of a molecule, including its solubility and metabolic stability. nih.gov Optimization of these properties is a crucial step in the pre-clinical development pipeline. rroij.com

The table below outlines common lead optimization strategies and their potential application to the this compound scaffold.

| Optimization Strategy | Description | Application to this compound |

| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure to understand the relationship between structure and biological activity. | Introduction of various substituents on the thiazole and piperidine rings to enhance potency and selectivity. |

| Scaffold Hopping | Replacing the central scaffold with a bioisosteric core to improve properties or create novel chemical entities. | Replacing the thiazole or piperidine ring with other heterocycles to improve metabolic stability or other ADME properties. |

| Modification of Physicochemical Properties | Altering properties like solubility, lipophilicity, and pKa to improve drug-like characteristics. | Modifying substituents to enhance aqueous solubility, or introducing chiral centers to improve target binding and selectivity. |

Applications in Agrochemical Research and Development

The thiazole and piperidine moieties are not only important in pharmaceuticals but also in the development of modern agrochemicals, including fungicides, herbicides, and insecticides. kuey.net The this compound scaffold, therefore, has potential applications in this sector.

Fungicides: A notable example of a fungicide containing a piperidinyl thiazole structure is Oxathiapiprolin. researchgate.netmdpi.com This compound is highly effective against oomycete pathogens, which cause destructive plant diseases. researchgate.netfrontiersin.org The piperidine and thiazole rings are considered crucial for the fungicidal activity of this class of compounds. frontiersin.org Research has shown that derivatives of piperidinyl thiazole can exhibit robust control of diseases like late blight in potatoes and downy mildew in grapes. nih.gov

Herbicides: Piperidine derivatives have also been investigated for their herbicidal properties. acs.orggoogle.com For instance, certain piperidine-2,4-dione derivatives have shown good bioactivity against weeds like Echinochloa crus-galli. acs.org Furthermore, novel uracil (B121893) compounds containing a piperidine moiety have been designed and synthesized as potential herbicides. sioc-journal.cn The combination of a thiazole ring could potentially lead to new herbicidal modes of action or improved efficacy.

Insecticides: Thiazole derivatives are used in a number of commercial insecticides. nih.govrsc.org These compounds can be effective against a range of insect pests. rsc.orgontosight.ai The N-pyridylpyrazole scaffold, when combined with a thiazole moiety, has produced compounds with excellent insecticidal activity against lepidopteran pests. mdpi.com The incorporation of a piperidine ring into such structures could modulate their insecticidal spectrum and properties.

The following table summarizes the agrochemical applications of compounds containing thiazole and/or piperidine moieties.

| Agrochemical Class | Example Application | Key Structural Moiety |

| Fungicides | Control of oomycete pathogens (e.g., late blight) | Piperidinyl thiazole |

| Herbicides | Control of grass and broadleaf weeds | Piperidine-diones, Uracil-piperidines |

| Insecticides | Control of lepidopteran pests, aphids, and beetles | Thiazole derivatives |

Future Research Directions and Unexplored Avenues for 1 Thiazol 2 Ylmethylpiperidine

Exploration of Novel Synthetic Methodologies and Green Chemistry Approaches

The development of efficient and environmentally friendly synthetic routes is paramount for the sustainable production of 1-Thiazol-2-ylmethylpiperidine and its derivatives. Future research will likely focus on novel synthetic methodologies that offer improved yields, reduced reaction times, and minimized environmental impact.

Green chemistry principles are increasingly being integrated into the synthesis of thiazole-containing compounds. osi.lvmdpi.combepls.com This includes the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions like microwave and ultrasonic irradiation. osi.lvmdpi.com For instance, catalyst-free and solvent-free approaches, such as those employing visible light photocatalysis or high-energy ball milling, present exciting opportunities for the eco-friendly synthesis of related heterocyclic systems. mdpi.com The development of one-pot, multi-component reactions will also be a key area of focus, streamlining the synthesis process and reducing waste. bepls.commdpi.com Researchers are exploring various catalytic systems, including metal-based and organocatalysts, to facilitate the construction of the core piperidine (B6355638) and thiazole (B1198619) rings with high efficiency and stereoselectivity. mdpi.com

Table 1: Emerging Green Synthesis Strategies for Thiazole Derivatives

| Strategy | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Reduced reaction times, improved yields, and enhanced purity. osi.lvbepls.com |

| Ultrasonic-Mediated Synthesis | Employs high-frequency sound waves to promote chemical reactions. | Increased reaction rates and yields, often at lower temperatures. osi.lv |

| Solvent-Free Reactions | Conducts reactions without a solvent, often using grinding or ball milling. | Reduced solvent waste, lower costs, and simplified purification. mdpi.commdpi.com |

| Green Catalysts | Utilizes non-toxic, recyclable catalysts, such as biocatalysts or supported metal catalysts. | Minimized environmental impact and potential for catalyst reuse. osi.lvmdpi.com |

| Multi-Component Reactions | Combines three or more reactants in a single step to form a complex product. | Increased efficiency, reduced waste, and simplified experimental procedures. bepls.commdpi.com |

Advanced Computational Modeling for Enhanced Predictive Capabilities and De Novo Design

Computational modeling and simulation have become indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the design of novel compounds with desired activities. techscience.com For this compound, advanced computational approaches will play a crucial role in several key areas.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activities. researchgate.net Molecular docking simulations can provide insights into the binding modes of these compounds with their biological targets, helping to rationalize observed activities and guide the design of more potent analogs. researchgate.net Furthermore, molecular dynamics (MD) simulations can be used to explore the dynamic behavior of the ligand-receptor complexes, providing a deeper understanding of the binding interactions and stability. researchgate.net